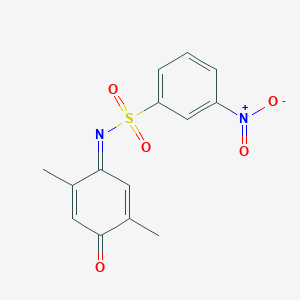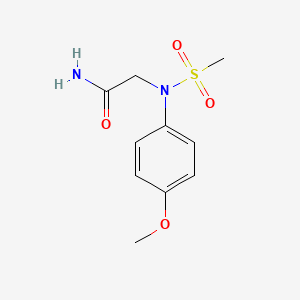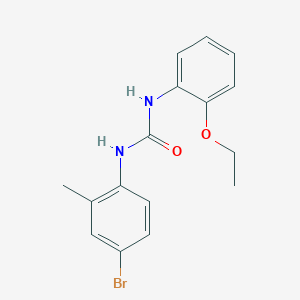![molecular formula C15H18N2S B5835593 3-[(4-methyl-1-piperidinyl)carbonothioyl]-1H-indole](/img/structure/B5835593.png)
3-[(4-methyl-1-piperidinyl)carbonothioyl]-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-methyl-1-piperidinyl)carbonothioyl]-1H-indole, also known as MTIP, is a compound that has been studied extensively for its potential therapeutic applications. It belongs to the class of indole-based compounds that have been shown to have a wide range of biological activities.
作用机制
3-[(4-methyl-1-piperidinyl)carbonothioyl]-1H-indole exerts its biological effects by binding to and activating the sigma-1 receptor, a protein that is found in various tissues throughout the body. The sigma-1 receptor is involved in a variety of cellular processes, including calcium signaling, protein synthesis, and cell survival. Activation of the sigma-1 receptor by this compound has been shown to modulate these processes, leading to the observed biological effects of the compound.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, this compound has been shown to improve cognitive function in animal models of neurological disorders.
实验室实验的优点和局限性
One advantage of 3-[(4-methyl-1-piperidinyl)carbonothioyl]-1H-indole is that it is a highly selective sigma-1 receptor agonist, meaning that it binds specifically to this receptor without affecting other receptors in the body. This makes it a useful tool for studying the biological effects of sigma-1 receptor activation. However, one limitation of this compound is that it has poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on 3-[(4-methyl-1-piperidinyl)carbonothioyl]-1H-indole. One area of interest is the potential use of this compound in the treatment of neurodegenerative disorders such as Alzheimer's disease. Another area of interest is the development of more soluble forms of this compound that can be administered more easily in experimental settings. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
合成方法
3-[(4-methyl-1-piperidinyl)carbonothioyl]-1H-indole can be synthesized using a variety of methods, but the most common approach involves the reaction of 1H-indole with 4-methylpiperidine-4-carbonyl chloride in the presence of a base such as triethylamine. This reaction yields the intermediate 3-(4-methylpiperidin-1-yl)indole, which is then reacted with carbon disulfide to form the final product, this compound.
科学研究应用
3-[(4-methyl-1-piperidinyl)carbonothioyl]-1H-indole has been studied for its potential therapeutic applications in a variety of areas, including cancer, inflammation, and neurological disorders. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have anti-tumor effects by inhibiting the growth and proliferation of cancer cells. In addition, this compound has been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and schizophrenia.
属性
IUPAC Name |
1H-indol-3-yl-(4-methylpiperidin-1-yl)methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2S/c1-11-6-8-17(9-7-11)15(18)13-10-16-14-5-3-2-4-12(13)14/h2-5,10-11,16H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWOCYTXSMCAIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=S)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-chloro-N-ethyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5835514.png)
![2-[(2,3-dimethoxybenzylidene)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B5835518.png)
![N-[1-(4-hydroxybenzyl)cyclohexyl]benzamide](/img/structure/B5835519.png)
![1-[(3-chloro-1-benzothien-2-yl)carbonyl]azepane](/img/structure/B5835534.png)

![ethyl 1-{[(4-methylphenyl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5835544.png)
![N-(3,4-dichlorophenyl)-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5835560.png)
![3-{1-[4-(dimethylamino)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid](/img/structure/B5835561.png)
![N-[2-(acetylamino)phenyl]-2-(4-methylphenyl)acetamide](/img/structure/B5835564.png)



![ethyl 4-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)amino]benzoate](/img/structure/B5835580.png)
![N-ethyl-2,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5835603.png)
